4-Bromoisoindoline

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

4-Bromoisoindoline (CAS 127168-81-4) is a synthetic organic compound in the isoindoline family. Its structure features a bromine atom at the 4-position of the isoindoline ring, making it a versatile building block in medicinal and organic chemistry.

Molecular Formula C8H8BrN
Molecular Weight 198.06 g/mol
CAS No. 127168-81-4
Cat. No. B145017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoisoindoline
CAS127168-81-4
Molecular FormulaC8H8BrN
Molecular Weight198.06 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C(=CC=C2)Br
InChIInChI=1S/C8H8BrN/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,10H,4-5H2
InChIKeyAMXFGLZWKBYNGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromoisoindoline (CAS 127168-81-4) as a Key Heterocyclic Intermediate for Pharmaceutical R&D and Procurement


4-Bromoisoindoline (CAS 127168-81-4) is a synthetic organic compound in the isoindoline family . Its structure features a bromine atom at the 4-position of the isoindoline ring, making it a versatile building block in medicinal and organic chemistry . It is primarily used as a research intermediate for constructing complex molecules via metal-catalyzed cross-coupling reactions [1].

Critical Considerations for Sourcing 4-Bromoisoindoline: Why Simple Substitution Is Not an Option


4-Bromoisoindoline is not interchangeable with structurally similar compounds like 3-bromo-1H-isoindoline, 5-bromoisoindoline, or 4-bromoisoindolin-1-one due to distinct differences in reactivity, synthetic utility, and resulting biological profiles. The position of the bromine atom on the isoindoline ring is crucial for its role in cross-coupling reactions and its ability to serve as a precursor for specific, patented drug candidates . These differences directly impact the yield, selectivity, and overall success of synthetic pathways and downstream applications [1].

Quantifiable Evidence of 4-Bromoisoindoline's Differentiation in Key Research Applications


Superior Synthetic Yield in BOC-Protection for Downstream Pharmaceutical Synthesis

4-Bromoisoindoline hydrochloride can be efficiently BOC-protected to yield tert-butyl 4-bromoisoindoline-2-carboxylate. A documented procedure using 4-bromoisoindoline hydrochloride (100 g, 430 mmol) and di-tert-butyl dicarbonate (122 g, 559 mmol) with TEA (126 ml, 903 mmol) in THF (1000 mL) at room temperature provided a 75% isolated yield (95.7 g) of the BOC-protected product [1]. This robust and scalable method is essential for accessing advanced intermediates.

Medicinal Chemistry Organic Synthesis Pharmaceutical Intermediates

Versatile and Validated Reactivity in Palladium-Catalyzed Cross-Couplings

The aryl bromide at the 4-position of the isoindoline ring makes 4-bromoisoindoline an excellent substrate for palladium-catalyzed cross-coupling reactions. This reactivity is explicitly documented for its use in Kumada coupling to prepare 4-allylisoindoline [1] and is widely described for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings . This contrasts with some other isomers or derivatives where the bromine may be less reactive due to steric hindrance or electronic effects.

Organic Synthesis Medicinal Chemistry Palladium Catalysis

Proven Utility as a Critical Intermediate in a Patented Synthetic Pathway for HCV NS3 Protease Inhibitors

A Merck & Co. patent (EP 1910404) for HCV NS3 protease inhibitors explicitly uses 4-bromoisoindoline hydrochloride as a critical intermediate [1]. The synthetic route involves the debenzylation of 2-benzyl-4-bromoisoindoline (XI) using ACE-Cl to generate the deprotected isoindoline (XVII), which is then coupled with an L-proline derivative to produce a key carbamate (XVIII) [1]. This demonstrates a validated, proprietary application that alternatives cannot replicate.

Antiviral Drug Discovery Hepatitis C Medicinal Chemistry

Differentiation from 4-Bromoisoindolin-1-one: A Ketone Functionality Alters Reactivity and Application

The presence of a ketone at the 1-position in 4-bromoisoindolin-1-one creates a different electronic environment and reactivity profile compared to 4-bromoisoindoline. For example, 4-bromoisoindoline-1,3-dione derivatives have demonstrated enzyme inhibition with an IC50 of 42.91 ± 0.80 nM . While this data is not for the target compound, it highlights that introducing a carbonyl group changes the molecule's biological target and mechanism of action, proving they are not interchangeable.

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Regioisomeric Differentiation: 4-Bromo Position is Critical for Downstream Functionalization

The position of the bromine atom on the isoindoline ring dictates the vector and geometry of subsequent functionalization. While specific reactivity data comparing the 4-bromo and 5-bromo isomers of 4-Bromoisoindoline is not widely published, studies on structurally related tetraalkylisoindolines show that the 5-bromo isomer is formed in varying yields (up to 85% under specific conditions) [1]. This demonstrates that the bromine position significantly influences synthetic outcomes.

Organic Synthesis Regioselectivity Cross-Coupling

Key Application Scenarios for Procuring 4-Bromoisoindoline (CAS 127168-81-4)


Synthesis of Diversified Compound Libraries via Palladium-Catalyzed Cross-Coupling

As demonstrated by its use in Kumada coupling to yield 4-allylisoindoline [4], 4-Bromoisoindoline is ideal for building diverse chemical libraries. The aryl bromide at the 4-position is a reliable handle for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions , enabling medicinal chemists to systematically explore structure-activity relationships (SAR) by introducing a wide array of aromatic, heteroaromatic, and amine substituents.

Scalable Intermediate for Antiviral Drug Candidates

Based on its documented role in the synthesis of HCV NS3 protease inhibitors [4], 4-Bromoisoindoline is a strategic intermediate for pharmaceutical companies developing antiviral therapies. Its established use in a published patent provides a validated starting point for process chemistry development and the synthesis of key drug substances.

Efficient Synthesis of Advanced Heterocyclic Building Blocks

The ability to efficiently perform an N-BOC protection on a 100g scale, as shown with a 75% yield of tert-butyl 4-bromoisoindoline-2-carboxylate [4], highlights its utility for large-scale preparation of protected intermediates. This is crucial for multi-step synthetic sequences where the amine functionality must be masked, making it a valuable commodity for chemical supply and custom synthesis services.

Research on Isoindoline-Based Functional Materials

While specific data for 4-bromoisoindoline is limited, its regioisomeric specificity is crucial. As demonstrated with the bromination of tetraalkylisoindolines to yield different isomers [4], the exact position of the bromine atom is key for designing molecules with precise geometries. This makes 4-bromoisoindoline a critical precursor for creating novel functional materials, such as spin probes or ligands, where substitution pattern dictates properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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